Homoquinolinic acid

Catalog No.
S615884
CAS No.
490-75-5
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoquinolinic acid

CAS Number

490-75-5

Product Name

Homoquinolinic acid

IUPAC Name

3-(carboxymethyl)pyridine-2-carboxylic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-6(11)4-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

HQPMJFFEXJELOQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)CC(=O)O

Synonyms

homoquinolinate, homoquinolinic acid

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CC(=O)O

Excitotoxicity and NMDA receptor studies:

HQA acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission. This means it can partially mimic the effects of the neurotransmitter glutamate, leading to excitotoxicity, a condition characterized by excessive neuronal activation and potential cell death [].

Researchers often use HQA in in vitro and in vivo models to study NMDA receptor function and its role in various neurological diseases. This includes investigating excitotoxicity mechanisms and potential therapeutic strategies for conditions like stroke, epilepsy, and Alzheimer's disease [, ].

Investigating specific NMDA receptor subtypes:

HQA exhibits selectivity for certain NMDA receptor subtypes, particularly those containing the NR2B subunit []. This specific binding allows researchers to probe the functionalities of different receptor subtypes and their contribution to various neurological processes.

Homoquinolinic acid is a chemical compound that serves as a potent excitotoxin and acts as a conformationally restricted analogue of N-methyl-D-aspartate. It is classified as a partial agonist at the glutamate site of the N-methyl-D-aspartate receptor, with a notable selectivity for receptors containing the NR2B subunit. Its molecular formula is C8H7NO4C_8H_7NO_4, and it has a molar mass of approximately 181.15 g/mol. Homoquinolinic acid exhibits similar potency to N-methyl-D-aspartate and is about five times more potent than quinolinic acid in stimulating the N-methyl-D-aspartate receptor .

HQA acts as a partial agonist at the NMDA receptor, particularly those containing the NR2B subunit []. By binding to the glutamate site of the NMDA receptor, it mimics the action of glutamate, a natural neurotransmitter. This leads to excessive calcium influx into neurons, triggering excitotoxicity and neuronal death []. Additionally, HQA might interact with an unidentified binding site distinct from the NMDA receptor [].

Primarily involving its interaction with neurotransmitter receptors. As an agonist of the N-methyl-D-aspartate receptor, it can induce excitatory neurotransmission, leading to potential neurotoxic effects. The compound's structure allows it to mimic neurotransmitters, facilitating its binding to receptor sites and influencing neuronal activity .

Additionally, homoquinolinic acid can undergo metabolic transformations similar to those of other quinoline derivatives, including oxidation and hydrolysis, although specific reaction pathways for homoquinolinic acid are less extensively documented compared to its analogs .

Homoquinolinic acid is recognized for its neurotoxic properties, particularly due to its ability to activate the N-methyl-D-aspartate receptor. This activation can lead to increased intracellular calcium levels, resulting in excitotoxicity—a process implicated in various neurodegenerative disorders. The compound has been studied for its role in modulating synaptic plasticity and its potential impact on neurological conditions such as Alzheimer's disease and schizophrenia .

Moreover, homoquinolinic acid's interaction with the glutamate system suggests it may influence cognitive functions and behaviors associated with excitatory neurotransmission .

The synthesis of homoquinolinic acid can be achieved through several methods:

  • Chemical Synthesis: Homoquinolinic acid can be synthesized from quinoline derivatives through various oxidation reactions.
  • Biochemical Pathways: It is hypothesized that homoquinolinic acid may also be produced via metabolic pathways involving tryptophan metabolism, similar to quinolinic acid synthesis .
  • Electrochemical Methods: Recent studies have explored electrochemical synthesis as a viable method for producing this compound efficiently.

These methods highlight the compound's versatility in synthetic chemistry and potential applications in research.

Homoquinolinic acid has several applications in scientific research:

  • Neuroscience Research: It is used as a tool to study excitatory neurotransmission and neurotoxicity mechanisms.
  • Pharmacological Studies: Due to its properties as an N-methyl-D-aspartate receptor agonist, it is investigated for potential therapeutic applications in treating neurological disorders characterized by glutamate dysregulation.
  • Toxicological Assessments: The compound serves as a model for understanding excitotoxicity and its implications in neurodegenerative diseases .

Studies on homoquinolinic acid often focus on its interactions with various receptors and biological systems:

  • N-Methyl-D-Aspartate Receptor Interaction: Research has demonstrated that homoquinolinic acid acts on the N-methyl-D-aspartate receptor, influencing synaptic transmission and plasticity.
  • Neurotoxic Effects: Investigations into the compound's neurotoxic effects reveal that it can induce oxidative stress and neuronal cell death through excitotoxic mechanisms .
  • Comparative Studies with Other Neurotoxins: Homoquinolinic acid has been compared with other excitotoxins like quinolinic acid to elucidate differences in potency and receptor selectivity .

Homoquinolinic acid shares structural similarities with several other compounds, particularly within the quinoline family. Here are some notable comparisons:

CompoundStructure SimilarityPotency at N-Methyl-D-Aspartate ReceptorUnique Features
Quinolinic AcidHighModerate (less than homoquinolinic acid)Endogenous metabolite of tryptophan
Kynurenic AcidModerateAntagonistNeuroprotective effects
3-HydroxykynurenineModerateModerateInvolved in neuroinflammatory responses
2-Carboxy-3-carboxymethylquinolineLowUnknownSelective ligand for uncharacterized site

Homoquinolinic acid stands out due to its specific receptor selectivity and higher potency compared to quinolinic acid, making it a significant subject of study in neuropharmacology .

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

181.03750770 g/mol

Monoisotopic Mass

181.03750770 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

490-75-5

Wikipedia

Homoquinolinic_acid

Dates

Modify: 2023-08-15

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